Vanillic Acid

Catalog No.
S562888
CAS No.
121-34-6
M.F
C8H8O4
M. Wt
168.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vanillic Acid

CAS Number

121-34-6

Product Name

Vanillic Acid

IUPAC Name

4-hydroxy-3-methoxybenzoic acid

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

InChI

InChI=1S/C8H8O4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3,(H,10,11)

InChI Key

WKOLLVMJNQIZCI-UHFFFAOYSA-N

SMILES

Array

solubility

1.5 mg/mL at 14 °C
slightly soluble in water; soluble in organic solvents
soluble (in ethanol)

Synonyms

4 Hydroxy 3 methoxybenzoic Acid, 4-Hydroxy-3-methoxybenzoic Acid, Acid, 4-Hydroxy-3-methoxybenzoic, Acid, p-Hydroxy-m-methoxy-benzoic, Acid, Vanillic, p Hydroxy m methoxy benzoic Acid, p-Hydroxy-m-methoxy-benzoic Acid, Vanillic Acid

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)O

The exact mass of the compound Vanillic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.5 mg/ml at 14 °c1.5 mg/ml at 14 °cslightly soluble in water; soluble in organic solventssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 674322. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Hydroxybenzoate Ethers. It belongs to the ontological category of monohydroxybenzoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Vanillic acid (4-hydroxy-3-methoxybenzoic acid, CAS 121-34-6) is a highly versatile, lignin-derived phenolic acid widely procured as a bio-based precursor for high-performance polymers and advanced topical formulations [1]. As an oxidized derivative of vanillin, it features both a carboxylic acid and a phenolic hydroxyl group, making it an ideal AB-type monomer for polycondensation. Its distinct methoxy substitution at the meta position imparts unique thermal, solubility, and encapsulation properties compared to non-methoxylated or di-methoxylated analogs. In industrial procurement, vanillic acid is prioritized for its ability to yield high-glass-transition (Tg) polyesters, its superior encapsulation efficiency in lipid carriers, and its robust thermal stability during melt processing [2].

Substituting vanillic acid with closely related phenolic acids (such as 4-hydroxybenzoic acid, syringic acid, or ferulic acid) frequently leads to process failures or compromised material properties. For instance, using 4-hydroxybenzoic acid in high-temperature melt polycondensation risks severe decarboxylation around 200 °C, whereas vanillic acid remains stable [1]. Furthermore, compared to syringic acid, vanillic acid yields polyalkylene esters with higher melting temperatures, making it non-interchangeable for engineering plastics requiring specific thermal profiles [2]. Conversely, replacing it with ferulic acid in topical formulations reduces encapsulation efficiency and lowers chemical stability under thermal cycling [3].

Superior Monomer Stability for High-Temperature Polymerization

In the synthesis of thermotropic liquid crystal polymers, monomer stability at processing temperatures is critical. 4-Hydroxybenzoic acid (HBA) undergoes a problematic decarboxylation by-process at approximately 200 °C, limiting its utility as a sole monomer. In contrast, vanillic acid remains stable, allowing for successful melt polycondensation into fully aromatic copolyesters that exhibit a 5% mass loss temperature of 390–410 °C and a glass transition temperature of ~130 °C [1].

Evidence DimensionMonomer thermal stability during polycondensation
Target Compound DataVanillic acid (Stable, yields polymers with 5% mass loss > 390 °C)
Comparator Or Baseline4-Hydroxybenzoic acid (Undergoes decarboxylation at ~200 °C)
Quantified DifferencePrevention of premature decarboxylation, enabling >300 °C processing
ConditionsMelt polycondensation for thermotropic liquid crystal polymers

Allows manufacturers to utilize high-temperature melt processing without monomer degradation, ensuring high-molecular-weight polymer yields.

Enhanced Melting Temperatures in Bio-based Aliphatic-Aromatic Polyesters

When formulated into polyalkylenehydroxybenzoates (PAHBs), the methoxy substitution pattern of the aromatic ring significantly dictates the thermal properties of the resulting thermoplastic. Head-to-head thermal property comparisons demonstrate that poly(alkylene vanillate)s consistently exhibit higher melting temperatures (Tm) than both their corresponding poly(alkylene 4-hydroxybenzoate)s and poly(alkylene syringate)s [1].

Evidence DimensionPolymer melting temperature (Tm)
Target Compound DataPoly(alkylene vanillate)s (Highest Tm)
Comparator Or BaselinePoly(alkylene 4-hydroxybenzoate)s and Poly(alkylene syringate)s (Lower Tm)
Quantified DifferenceConsistently higher Tm across varying alkylene chain lengths
ConditionsDifferential scanning calorimetry (DSC) of PAHBs synthesized via dynamic vacuum polycondensation

Critical for selecting the right lignin-derived monomer to produce heat-resistant bio-based packaging and engineering plastics.

Higher Entrapment Efficiency in Nanostructured Lipid Carriers (NLCs)

For cosmetic and pharmaceutical formulations utilizing nanostructured lipid carriers (NLCs), the physicochemical properties of the active ingredient dictate loading efficiency. Vanillic acid achieves an exceptional entrapment efficiency of 90.6% to 93.8% in NLCs. In direct comparison, ferulic acid achieves a significantly lower entrapment efficiency of 71.2% to 81.5% under identical formulation conditions [1].

Evidence DimensionNLC Entrapment Efficiency (%)
Target Compound DataVanillic Acid (90.6% - 93.8%)
Comparator Or BaselineFerulic Acid (71.2% - 81.5%)
Quantified Difference12.3% to 19.4% higher absolute entrapment efficiency
ConditionsHigh-pressure homogenization into nanostructured lipid carriers (NLCs)

Maximizes active ingredient loading and minimizes waste in the production of advanced topical delivery systems.

Robust Chemical Stability Under Aqueous Thermal Cycling

The stability of phenolic acids during high-temperature processing or extraction is a key procurement metric. When subjected to eight rigorous heating-cooling cycles in an aqueous solution, vanillic acid demonstrated superior chemical stability, retaining 85.3% of its initial concentration. Under the same conditions, ferulic acid deteriorated more rapidly, retaining only 79.2% of its starting concentration [1].

Evidence DimensionChemical retention after thermal cycling
Target Compound DataVanillic Acid (85.3% retention)
Comparator Or BaselineFerulic Acid (79.2% retention)
Quantified Difference6.1% higher chemical retention
ConditionsAqueous solution subjected to 8 heating-cooling cycles

Ensures higher final yields and consistent dosing in extracts or aqueous formulations subjected to thermal stress.

Monomer for High-Tm Bio-based Thermoplastics

Due to its superior thermal stability during melt polycondensation compared to 4-hydroxybenzoic acid, vanillic acid is the optimal precursor for synthesizing poly(alkylene vanillate)s and fully aromatic copolyesters. It is specifically selected when manufacturing heat-resistant bio-based packaging and engineering plastics that require high melting temperatures[1].

Active Ingredient in Advanced Lipid Carrier Cosmetics

Vanillic acid is preferred over ferulic acid for nanostructured lipid carrier (NLC) formulations, such as anti-aging or antioxidant serums. Its >90% entrapment efficiency ensures maximum active loading and reduces raw material waste during high-pressure homogenization processes [2].

Aqueous-Extracted Nutraceuticals and Preservatives

For liquid formulations and extracts that undergo pasteurization or thermal cycling, vanillic acid is chosen over ferulic acid due to its robust chemical stability. It resists degradation under thermal stress, ensuring consistent active concentrations in the final product [2].

Physical Description

White odorless solid; [Merck Index] White to beige powder; [Acros Organics MSDS]
Solid
White to beige powder or needle; vanilla like odou

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

168.04225873 Da

Monoisotopic Mass

168.04225873 Da

Heavy Atom Count

12

LogP

1.43 (LogP)
1.43

Appearance

Powder

Melting Point

211.5 °C

UNII

GM8Q3JM2Y8

GHS Hazard Statements

Aggregated GHS information provided by 261 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 98 of 261 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 163 of 261 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.39%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.0000171 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

121-34-6

Wikipedia

Vanillic acid

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzoic acid, 4-hydroxy-3-methoxy-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types